molecular formula C7H16O4S4 B013826 Pentamethylene bismethanethiosulfonate CAS No. 56-00-8

Pentamethylene bismethanethiosulfonate

Cat. No. B013826
CAS RN: 56-00-8
M. Wt: 292.5 g/mol
InChI Key: PFGFBHYQVVHELE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to pentamethylene bismethanethiosulfonate involves complex chemical reactions, often requiring specific catalysts for efficiency. For instance, air-stable bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate has been identified as an efficient and recyclable catalyst for the synthesis of N-substituted amides, indicating a methodological approach that could potentially be adapted for pentamethylene bismethanethiosulfonate synthesis (Ningbo Li et al., 2018).

Molecular Structure Analysis

Structural analysis of related compounds reveals the intricate nature of molecular configurations. For example, studies on antitumor substances have explored the reaction of thiosulfonates with active methylene compounds, providing insights into the molecular structure through the introduction of benzylthio groups (S. Hayashi et al., 1967).

Chemical Reactions and Properties

Chemical reactions involving related compounds highlight their reactivity and potential applications. The polymerization of bis(pentamethylene)butatriene, for instance, yields polymers with unique structural features, demonstrating the reactive nature of these compounds (S. Pollack et al., 1993).

Physical Properties Analysis

The physical properties of compounds structurally similar to pentamethylene bismethanethiosulfonate can be deduced from their synthesis and molecular structure. Compounds like bis(pentamethylcyclopentadienyl) zirconium pentafluorbezenesulfonate exhibit air-stability, water tolerance, thermal stability, and strong Lewis acidity (Ningbo Li et al., 2018).

Chemical Properties Analysis

The chemical properties are closely tied to the molecular structure and the reactivity of the compound. The study of antitumor substances, which investigated the reactions of thiosulfonates, suggests that pentamethylene bismethanethiosulfonate could exhibit similar reactivity, potentially offering insights into its chemical properties (S. Hayashi et al., 1967).

properties

IUPAC Name

1,5-bis(methylsulfonylsulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4S4/c1-14(8,9)12-6-4-3-5-7-13-15(2,10)11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGFBHYQVVHELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204563
Record name Pentamethylene bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamethylene bismethanethiosulfonate

CAS RN

56-00-8
Record name Pentamethylene bismethanethiosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethylene bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Hayashi, M Furukawa, J Yamamoto… - Chemical and …, 1967 - jstage.jst.go.jp
… —toluenethiosulfonate with active methylene com—' pounds were studied to elucidate the mechanism of anti—tumor activity of the analogous pentamethylene bismethanethiosulfonate …
Number of citations: 17 www.jstage.jst.go.jp
林清五郎, 古川潮, 山本順子, 新形邦宏 - Chemical and Pharmaceutical …, 1967 - jlc.jst.go.jp
… —toluenethiosulfonate with active methylene com—' pounds were studied to elucidate the mechanism of anti—tumor activity of the analogous pentamethylene bismethanethiosulfonate …
Number of citations: 2 jlc.jst.go.jp
S HAYASHI, Y KUBOTA, M FURUKAWA… - Chemical and …, 1972 - jstage.jst.go.jp
… which is a isoster of Myleran (I) and showed that trimethylene bismethanethiosulfonate, tetramethyl~ ene bismethanethiosulfonate and pentamethylene bismethanethiosulfonate (II) had …
Number of citations: 1 www.jstage.jst.go.jp
T FUJII, S SAKURAI, T UEMATSU - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… which is a isoster of Myleran (I) and showed that trimethylene bismethanethiosulfonate, tetramethyl~ ene bismethanethiosulfonate and pentamethylene bismethanethiosulfonate (II) had …
Number of citations: 23 www.jstage.jst.go.jp

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